molecular formula C6H5N5 B13800915 1H-Pyrimido[4,5-f][1,3,5]triazepine CAS No. 59284-60-5

1H-Pyrimido[4,5-f][1,3,5]triazepine

Cat. No.: B13800915
CAS No.: 59284-60-5
M. Wt: 147.14 g/mol
InChI Key: HOEYUETYUHVSII-UHFFFAOYSA-N
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Description

1H-PYRIMIDO[4,5-F]-1,3,5-TRIAZEPINE is a heterocyclic compound that belongs to the class of triazepines. These compounds are characterized by a seven-membered ring containing three nitrogen atoms. The unique structure of 1H-PYRIMIDO[4,5-F]-1,3,5-TRIAZEPINE makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-PYRIMIDO[4,5-F]-1,3,5-TRIAZEPINE can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of aminobenzimidazoles with bifunctional synthetic equivalents can lead to the formation of the desired triazepine structure . Another method involves the use of multicomponent reactions, which allow for the construction of the triazepine ring in a single step .

Industrial Production Methods: Industrial production of 1H-PYRIMIDO[4,5-F]-1,3,5-TRIAZEPINE typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-PYRIMIDO[4,5-F]-1,3,5-TRIAZEPINE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 1H-PYRIMIDO[4,5-F]-1,3,5-TRIAZEPINE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact mechanism can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

  • Pyrimido[4,5-d]pyrimidines
  • Pyrimido[5,4-d]pyrimidines
  • Nitroazolo[5,1-c][1,2,4]triazines
  • Nitroazolo[1,5-a]pyrimidines

Properties

CAS No.

59284-60-5

Molecular Formula

C6H5N5

Molecular Weight

147.14 g/mol

IUPAC Name

1H-pyrimido[4,5-f][1,3,5]triazepine

InChI

InChI=1S/C6H5N5/c1-5-6(10-2-7-1)11-4-8-3-9-5/h1-4H,(H,7,8,9,10,11)

InChI Key

HOEYUETYUHVSII-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)N=CN=CN2

Origin of Product

United States

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